1,7-Octanediol

Description

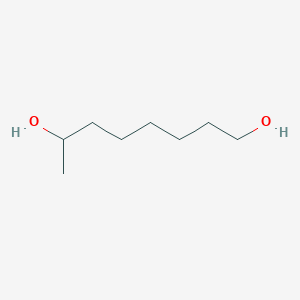

Structure

3D Structure

Properties

CAS No. |

13175-32-1 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-1,7-diol |

InChI |

InChI=1S/C8H18O2/c1-8(10)6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 |

InChI Key |

QUADBKCRXGFGAX-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCO)O |

Canonical SMILES |

CC(CCCCCCO)O |

Synonyms |

1,7-Octanediol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,7 Octanediol

Catalytic Hydrogenation of Unsaturated Precursors

The transformation of unsaturated C8 precursors into 1,7-octanediol through catalytic hydrogenation represents a fundamental approach in chemical synthesis. This process involves the addition of hydrogen across double bonds to yield the saturated diol.

Direct Hydrogenation of Octadiene and Related Substrates to this compound

The direct hydrogenation of 1,7-octadiene (B165261) offers a theoretical pathway to this compound. This reaction involves the catalytic addition of hydrogen gas (H₂) across the two terminal double bonds of the octadiene molecule. While specific literature detailing the direct hydrogenation of 1,7-octadiene to this compound is not extensively documented, the hydrogenation of terminal alkenes to their corresponding alkanes is a well-established transformation in organic synthesis. Typically, this reaction is performed using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. The process would saturate both double bonds to form the octane (B31449) backbone, requiring subsequent or concurrent hydroxylation steps to introduce the hydroxyl groups, unless starting from a precursor that already contains them.

A more common industrial approach for producing long-chain diols involves the hydrogenation of the corresponding dicarboxylic acid diesters. wikipedia.org For instance, a diester of suberic acid (octanedioic acid) could be hydrogenated to produce 1,8-octanediol (B150283), a structural isomer of the target compound. wikipedia.org The synthesis of this compound would necessitate a precursor with the correct carbon skeleton and functional group positioning for hydrogenation.

Comparative Analysis of Catalytic Systems and Reaction Parameters in Diol Formation

The efficiency and selectivity of hydrogenation reactions for producing diols are highly dependent on the choice of catalyst and reaction conditions. Studies on the hydrogenation of related compounds, such as 1,3-diones to 1,3-diols, provide valuable insights into these parameters. nih.gov

Key parameters influencing the reaction include the catalyst type, solvent, temperature, and hydrogen pressure. For the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, a commercial Ruthenium on carbon (Ru/C) catalyst was systematically investigated. nih.gov The choice of solvent was found to have a significant effect on reaction rates and the suppression of undesired side reactions. nih.gov Aprotic solvents with moderate polarity, such as ethyl acetate (B1210297) and 1,4-dioxane, demonstrated good selectivity towards the desired diol product. nih.gov

Temperature and hydrogen pressure are also critical variables. In the Ru/C catalyzed system, elevated temperatures could lead to epimerization of the diol product, altering the stereochemical outcome. nih.gov The catalyst loading is another factor; while a higher catalyst amount can increase the reaction rate, it may also impact selectivity and adds to the process cost. nih.gov These findings underscore the importance of optimizing the entire catalytic system to achieve high yield and selectivity for a specific diol.

Table 1: Influence of Reaction Parameters on the Hydrogenation of a 1,3-Dione Precursor Data based on findings for cyclopentane-1,3-dione hydrogenation. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| Catalyst | 5% Ru/C | Effective for dione (B5365651) to diol conversion. nih.gov |

| Solvent | Ethyl Acetate / 1,4-Dioxane | Good selectivity and reaction rates. nih.gov |

| Tetrahydrofuran | Slower reaction, attributed to poor substrate solubility. nih.gov | |

| Temperature | Elevated Temperatures | Increased rate but can cause epimerization of the diol product. nih.gov |

| Catalyst Loading | Increased Loading (10 wt%) | Slightly better performance but higher cost. nih.gov |

Chemoselective Functional Group Transformations

Chemoselective methods allow for the specific modification of one functional group in the presence of others, providing precise routes to complex molecules like this compound.

Esterification of 7-Octen-1-ol (B81980) and Subsequent Hydrolytic Conversion to this compound

A patented method describes an industrially advantageous route to this compound starting from 7-octen-1-ol. google.com This process involves a two-step sequence: esterification followed by hydrolysis.

In the first step, 7-octen-1-ol is reacted with a lower aliphatic carboxylic acid, such as acetic acid or formic acid, in the presence of an acid catalyst like sulfuric acid. google.com This reaction selectively adds the carboxylic acid across the terminal double bond of 7-octen-1-ol, forming a carboxylic acid monoester of this compound. google.com The hydroxyl group at the 1-position of the starting material may also be esterified during this process, potentially forming a diester. google.com The resulting ester intermediate can be isolated from the reaction mixture through methods like distillation after neutralizing the acid catalyst. google.com

The second step is the hydrolysis of the ester intermediate. The ester is treated with water, often in the presence of a basic or acidic catalyst, to cleave the ester bond(s) and yield this compound. google.com The final product can then be purified using standard techniques such as extraction with an organic solvent followed by distillation or column chromatography. google.com

Table 2: Two-Step Synthesis of this compound from 7-Octen-1-ol Based on the process described in patent JPH1017505A. google.com

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | 7-Octen-1-ol, lower aliphatic carboxylic acid, sulfuric acid catalyst. google.com | Carboxylic acid ester of this compound. google.com |

| 2 | Hydrolysis | Water, acid or base catalyst. google.com | this compound. google.com |

Strategic Derivatization of Hydroxyl Groups in Long-Chain Diols

The two hydroxyl groups in a long-chain diol like this compound offer opportunities for strategic derivatization to create new molecules with tailored properties. This can involve selective reaction at one hydroxyl group or conversion of both groups. A key strategy for achieving selective modification is the use of protecting groups. wikipedia.org By protecting one hydroxyl group, the other can be selectively reacted. The protecting group is then removed in a subsequent step.

Derivatization is also a crucial technique in analytical chemistry to enhance the detection of hydroxyl-containing compounds. researchgate.net For analysis by methods like liquid chromatography-mass spectrometry (LC-MS), hydroxyl groups can be converted into derivatives that are more easily ionized and detected. researchgate.net

Furthermore, derivatization can be used to build new molecular architectures. For example, the hydroxyl groups of a diol can be converted into other functional groups to serve as monomers for polymerization or as handles for attaching the molecule to a surface. researchgate.netresearchgate.net Classical derivatization strategies for hydroxyl groups include esterification with acyl chlorides or anhydrides and reaction with isocyanates to form carbamates. researchgate.netresearchgate.net Advanced strategies focus on regioselective activation, allowing for precise control over which hydroxyl group reacts, which is particularly important in complex molecules with multiple hydroxyls. nih.gov

Sustainable and Biocatalytic Production Routes with Relevance to Octanediols

The principles of green chemistry are increasingly driving the development of sustainable and biocatalytic routes for chemical production, including diols. rsc.orgkit.edu These methods often utilize renewable feedstocks and enzymes to perform reactions under mild conditions.

Biocatalysis offers a powerful approach for the regioselective hydroxylation of alkanes. The enzyme CYP505A30 has been shown to catalyze the sequential oxyfunctionalization of n-octane to produce various octanediols. rsc.org This process involves the specific insertion of oxygen atoms into C-H bonds at physiological temperature and pressure. nih.gov Similarly, recombinant E. coli expressing the alkane hydroxylase CYP153A6 can transform n-octane into 1-octanol, a key precursor that could potentially be further hydroxylated to a diol. nih.gov The efficiency of these whole-cell biocatalysts depends on optimizing process conditions such as temperature and medium composition to maintain cell viability and enzyme activity. nih.gov

A general principle for the biosynthesis of diols has been proposed that expands upon amino acid metabolism. nih.gov This route combines an energetically favorable oxidative hydroxylation step with subsequent reductive steps. nih.gov The pathway involves four key enzymatic reactions: amino acid hydroxylation, deamination, decarboxylation, and aldehyde reduction to generate the final diol product. nih.gov This strategy opens up possibilities for producing a wide variety of structurally diverse diols from renewable amino acid feedstocks. nih.gov These biocatalytic and sustainable approaches represent a significant shift away from traditional petroleum-based synthesis, offering environmentally friendlier pathways to valuable chemicals like octanediols. kit.edu

Stereoselective and Chiral Synthesis Approaches for Octanediol Isomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial for producing specific isomers of octanediol, which can have unique properties and applications, particularly in polymer science.

The demand for enantiomerically pure chiral diols for industrial and academic research has driven the development of highly selective synthetic methods. researchgate.net Enzymes are particularly effective catalysts for these transformations due to their inherent selectivity. researchgate.net A two-step enzymatic process has been successfully used for the asymmetric synthesis of (4S,5S)-octanediol. researchgate.net This process begins with the substrate butanal and utilizes a lyase and an oxidoreductase in an aqueous buffer to produce the target stereoisomer with high precision. researchgate.net

| Parameter | Condition/Reagent |

|---|---|

| Substrate | Butanal (200 mM) |

| Enzymes | ApPDCE469G (lyase), BlBDH (oxidoreductase) |

| Catalyst Formulation | 15 mg of each catalyst in lyophilized whole cells |

| Reaction Medium | Aqueous buffer (50 mM TEA, pH 9) |

| Target Product | (4S,5S)-Octanediol |

Chiral monomers are essential building blocks for creating optically active polymers with specific properties. mdpi.comnih.gov When a chiral diol, such as a specific isomer of octanediol, is used as a monomer in a polycondensation reaction (for example, with a dicarboxylic acid), the chirality is transferred to the resulting polymer chain. mdpi.comresearchgate.net This creates chiral polyesters. researchgate.net The presence of these chiral centers along the polymer backbone can influence its macroscopic properties, including its thermal behavior, mechanical strength, and degradation rate. nih.govresearchgate.net For example, the synthesis of poly(4-methylcaprolactone) has shown that the degradation rate can be tuned by the polymer's chirality. researchgate.net While secondary diols can present challenges due to low reactivity, innovative synthesis strategies are being developed to overcome these hurdles and produce high molecular weight biobased polyesters. nih.gov The incorporation of chiral octanediols into polymers opens pathways for developing advanced materials for specialized applications in medicine and materials science. researchgate.net

Polymer Science and Materials Engineering with 1,7 Octanediol

Integration of 1,7-Octanediol into Polymer Main Chains

The bifunctional nature of this compound, with two reactive hydroxyl (-OH) groups, enables it to act as a monomer in step-growth polymerization reactions. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains.

In polyester (B1180765) synthesis, this compound functions as the diol comonomer, which reacts with a dicarboxylic acid or its derivative (like a diacyl chloride or diester) through a process called polycondensation. libretexts.org During this reaction, ester linkages are formed between the monomers, with the elimination of a small molecule, typically water. westlake.edu.cn

The general reaction can be represented as:

n(HO-(CH₂)₇-OH) + n(HOOC-R-COOH) → [-O-(CH₂)₇-O-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyester are influenced by the structure of both the diol and the dicarboxylic acid. The eight-carbon chain of this compound imparts flexibility to the polymer backbone. Research has explored the enzymatic synthesis of aliphatic-aromatic polyesters using various diols, including the closely related 1,8-octanediol (B150283), with lignin-derived aromatic diesters, demonstrating the potential for creating bio-based polymers. whiterose.ac.ukyork.ac.uk Similarly, enzymatic polycondensation has been used to synthesize copolyesters from furan-based diesters and various aliphatic diols, including 1,8-octanediol, to enhance the polymer's rigidity and thermal properties. nih.gov

This compound is a suitable polyhydroxy compound for the development of both polycarbonates and polyurethanes. google.comgoogle.com

Polycarbonate Development: Polycarbonates are formed by the reaction of a diol with a carbonyl source, such as phosgene (B1210022) or, more commonly in modern processes, a dialkyl or diaryl carbonate via transesterification. When this compound is used, it reacts to form carbonate linkages, resulting in a polycarbonate with a flexible aliphatic spacer. The synthesis of polycarbonate diols is often a two-step process, though research is underway to develop single-step synthesis from CO₂ and diols to reduce the environmental impact. nipponsteel.com These polycarbonate diols are key intermediates, particularly in the production of high-performance polyurethanes. nipponsteel.com

Polyurethane Development: Polyurethanes are synthesized through the polyaddition reaction of a diol (like this compound) with a diisocyanate. The diol component forms the "soft segment" of the polyurethane, which controls the material's flexibility and elastomeric properties. The urethane (B1682113) linkage (-NH-CO-O-) is formed between the isocyanate group and the hydroxyl group. By selecting different diols and diisocyanates, a wide range of materials from rigid foams to flexible elastomers can be produced. mdpi.com The use of bio-based diols is an area of increasing interest for creating more sustainable polyurethanes. lcpo.fr

Design and Synthesis of Bio-Based and Biodegradable Polymers Incorporating Octanediols

The growing demand for sustainable materials has driven research into polymers derived from renewable resources that are also biodegradable. researchgate.net Octanediols, in combination with bio-based monomers like citric acid, are central to the development of such polymers.

A significant class of biodegradable elastomers has been developed based on the polycondensation of citric acid with linear aliphatic diols, such as 1,8-octanediol. westlake.edu.cnwestlake.edu.cn The resulting polymer, poly(1,8-octanediol-co-citrate) (POC), is a biocompatible and biodegradable elastomer with potential for tissue engineering applications. westlake.edu.cnnih.gov Citric acid is an ideal monomer as it is a non-toxic, natural metabolite. westlake.edu.cn The family of elastomers derived from citric acid and various diols is broadly referred to as poly(diol citrates). psu.edugoogle.com These materials are noted for their simple synthesis, which can be performed without toxic catalysts, and their controllable mechanical and degradation properties. westlake.edu.cnwestlake.edu.cn

The synthesis of poly(diol citrate) elastomers is typically a two-stage melt polycondensation process. psu.edu

Pre-polymer Synthesis: Equimolar amounts of citric acid and an octanediol (e.g., 1,8-octanediol) are heated together, often under a nitrogen atmosphere, at a temperature around 140-165°C. westlake.edu.cnpsu.edu This initial reaction forms a viscous liquid pre-polymer, which consists of low-molecular-weight oligomers with ester bonds. westlake.edu.cn

Post-polymerization (Cross-linking): The pre-polymer is then cured by heating at a lower temperature (e.g., 60-120°C) for an extended period, often under vacuum. psu.edu During this step, further esterification reactions occur between the remaining hydroxyl and carboxylic acid groups on the oligomer chains, creating a cross-linked three-dimensional polymer network. nih.gov

Structural control is achieved by manipulating the synthesis conditions. The degree of cross-linking, which dictates the final properties of the elastomer, can be precisely controlled by adjusting the post-polymerization temperature and duration. psu.eduresearchgate.net Higher temperatures and longer times lead to a higher cross-link density, resulting in a stiffer material. nih.gov The initial monomer molar ratio can also be altered to tune the polymer's characteristics. researchgate.net

The mechanical and degradation properties of poly(diol citrate) elastomers can be tailored to meet the requirements of specific applications, particularly in the field of soft tissue engineering. nih.gov

Mechanical Properties: The properties of these elastomers are highly tunable. By altering the diol chain length or the cross-linking density (controlled by post-polymerization time and temperature), the mechanical response can be significantly modified. psu.edugoogle.com For poly(diol citrates), increasing the number of methylene (B1212753) units in the diol monomer generally leads to a decrease in the polymer's density. psu.edu Stress-strain curves for these materials are characteristic of elastomers, showing high elongation without permanent deformation. psu.edu For example, the Young's modulus for poly(diol citrates) can range from approximately 1.60 MPa to 13.98 MPa, with tensile strengths reaching up to 11.15 MPa and elongation at break as high as 502%. psu.edu

The table below summarizes research findings on the mechanical properties of Poly(1,8-octanediol-co-citrate) (POC) synthesized under various conditions.

| Post-Polymerization Conditions | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|

| 80°C, 1 day, no vacuum | 0.92 | 0.45 | 185 ± 15 | nih.gov |

| 80°C, 3 days, no vacuum | 2.4 | 1.2 | 245 ± 12 | nih.gov |

| 120°C, 1 day, vacuum | 6.4 | 3.7 | 265 ± 10 | nih.gov |

| 120°C, 3 days, vacuum | 16.4 | 6.1 | 215 ± 8 | nih.gov |

Degradation Properties: The degradation of these elastomers occurs through the hydrolysis of ester bonds in the polymer backbone, a process that is advantageous for biomedical applications as it avoids patient-to-patient variability associated with enzymatic degradation. westlake.edu.cnnih.gov The degradation rate is also tunable. Polymers synthesized under milder conditions (lower temperature, shorter time) have a lower cross-link density and degrade faster. google.com Conversely, those prepared under more rigorous conditions are more heavily cross-linked and exhibit slower degradation. google.com This controlled degradation, which releases non-toxic monomers like citric acid and the corresponding diol, is a key feature for their use in regenerative medicine. nih.gov

Enzymatically Synthesized Poly(glycerol-octanediol-sebacate) for Biomaterial Scaffolds

In the field of biomaterials, enzymatic synthesis offers a green and highly selective alternative to traditional chemical polymerization. This approach has been successfully applied to create polyesters for tissue engineering, where biocompatibility and biodegradability are paramount. One such polymer, poly(glycerol-octanediol-sebacate), leverages this compound's structural isomer, 1,8-octanediol, to create versatile scaffolds.

Research into analogues of poly(glycerol sebacate) (PGS) has led to the development of poly(glycerol-1,8-octanediol-sebacate) (PGOS). bohrium.comresearchgate.net These materials are synthesized via enzymatic catalysis and are designed to overcome some of the limitations of PGS, such as fiber fusion during electrospinning and rapid resorption rates when implanted. bohrium.com By incorporating 1,8-octanediol, researchers can tailor the polymer's properties for specific biomedical applications. researchgate.net The resulting PGOS polymers are biodegradable elastomers with potential for broad use in soft tissue engineering. nih.gov

The synthesis of these PGS analogues involves the partial replacement of glycerol (B35011) with a diol like 1,8-octanediol in a copolymerization reaction. nih.gov This modification results in hyperbranched polymers with tunable molecular weights and enhanced processing characteristics, making them suitable for creating monocomponent biodegradable fiber scaffolds. bohrium.comnih.gov

Biocatalysis, particularly using enzymes like lipases, provides a mild and specific route for synthesizing polyesters. beilstein-journals.org The enzyme Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is widely used for its efficiency in esterification and polycondensation reactions. nih.govacs.orgchemicalbook.com This enzymatic approach avoids the harsh conditions and corrosive catalysts associated with conventional chemical synthesis. beilstein-journals.org

The synthesis is typically a one-pot, solvent-free process where monomers like sebacic acid, glycerol, and an octanediol isomer are mixed with the CALB catalyst. nih.gov The reaction proceeds via polycondensation, where the enzyme selectively catalyzes the formation of ester bonds. acs.org Studies have shown that CALB has a preference for diols with longer methylene chains (C8, C10, C12), with 1,8-octanediol yielding a polymer with the highest degree of polymerization among several tested diols in one study. plasticsdecorating.com

The molecular characteristics of the resulting polymer can be controlled by adjusting the reaction parameters and monomer ratios. For instance, a PGOS polymer synthesized with a 1:3 molar ratio of glycerol to 1,8-octanediol using CALB catalysis achieved a number-average molecular weight (Mn) of 9,500 g/mol and a weight-average molecular weight (Mw) of 92,000 g/mol . bohrium.comresearchgate.net

Table 1: Molecular Weights of Enzymatically Synthesized PGOS

| Monomer Ratio (Glycerol:1,8-Octanediol) | Catalyst | Mn (g/mol) | Mw (g/mol) | Source(s) |

|---|---|---|---|---|

| 1:3 | Candida antarctica lipase B (CALB) | 9,500 | 92,000 | bohrium.com, researchgate.net |

Electrospinning is a technique used to produce nanofibers that can mimic the extracellular matrix of biological tissues, making it valuable for creating scaffolds in tissue engineering. nih.govnih.gov The process involves applying a high voltage to a polymer solution or melt, which ejects a fine jet that elongates and solidifies into nanofibers. nih.gov The morphology of these fibers—such as their diameter and whether they are smooth or beaded—is controlled by solution properties (viscosity, concentration), processing parameters (voltage, flow rate), and environmental conditions. nih.govadhesivesmag.com

The poly(glycerol-1,8-octanediol-sebacate) (PGOS) polymers have demonstrated excellent electrospinnability. nih.gov Unlike standard poly(glycerol sebacate) (PGS), which can suffer from fiber fusion during the process, the high-molecular-weight PGOS prepolymers can be used to prepare stable, monocomponent electrospun nanofibers. bohrium.comnih.gov This capability allows for the fabrication of fibrous scaffolds without the need for blending with other polymers, simplifying the material system and ensuring consistent degradation properties. nih.gov The ability to control nanofiber morphology is crucial for dictating cell behavior and tissue integration in the resulting biomaterial scaffold.

Advanced Processing and Application-Specific Materials

The versatility of this compound and its isomers extends to advanced manufacturing processes where precise control over material properties is essential. Its incorporation into resins for additive manufacturing and thermosetting polymers opens new avenues for creating complex, functional components.

UV-curable resins are a cornerstone of additive manufacturing technologies like stereolithography (SLA) and digital light processing (DLP). researchgate.net These resins are liquid formulations that solidify, or cure, upon exposure to UV light. They typically consist of monomers, oligomers, photoinitiators, and various additives that control the properties of the final object. tue.nlgoogle.com

Long-chain diols like 1,8-octanediol are used as reactive monomers or as building blocks for polyester polyols which are then incorporated into these resins. In this context, the diol can function as a reactive diluent to control viscosity or be part of an oligomer backbone that imparts flexibility and toughness to the cured material. The use of bio-based acrylates and other sustainable raw materials is a growing trend in this field to reduce the environmental footprint of these technologies. researchgate.net The formulation's components, including the diol-derived elements, are crucial for achieving the desired mechanical properties, curing speed, and long-term stability of the 3D-printed part.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for rapidly converting cyclic olefin monomers into polymers, often used to create high-performance thermosets. The reaction is driven by the release of ring strain and is catalyzed by transition metal complexes, such as Grubbs' catalysts.

A notable application involves the synthesis of dinorbornenyl-diol-derived monomers. In one study, a series of these monomers was created by reacting 5-norbornene-2-carboxylic acid with various diols, including 1,8-octanediol. These liquid monomers can be rapidly converted into cross-linked, thermosetting polymers. The polymerization of the dinorbornenyl-1,8-octanediol monomer was shown to complete in just two minutes at 180°C. This rapid curing is highly advantageous for manufacturing processes. The resulting diol-based thermosets exhibit good thermal and mechanical properties, which can be further enhanced by creating composites, for example, with woven flax fibers.

Table 2: Properties of Thermoset from Dinorbornenyl-1,8-Octanediol Monomer via ROMP

| Property | Value | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | 59 °C | |

| 5% Weight Loss Temperature (Td5) | 409 °C | |

| Tensile Strength | 36.3 MPa | |

| Young's Modulus | 1.1 GPa | |

| Elongation at Break | 4.8 % |

Materials with low surface energy are desirable for applications requiring water repellency, oil repellency, anti-fouling, or easy release. The surface energy of a polymer is largely influenced by its chemical structure. Polymers with long aliphatic chains, fluorinated segments, or siloxane groups tend to exhibit low surface energy. nih.gov

Long-chain aliphatic polyesters, which can be synthesized from diols like this compound and long-chain dicarboxylic acids, can mimic the structure and properties of polyethylene, a classic low-surface-energy material. acs.org The high density of methylene (–CH2–) units from the long-chain monomers contributes to a hydrophobic, low-energy surface. nih.gov For example, studies on polyesters made from long-chain diols (e.g., C12, C18) show that they form crystalline, hydrophobic materials with low surface free energy. nih.gov While specific data for polymers derived from this compound is limited, the established principle indicates that its incorporation into polymer backbones is a viable strategy for creating materials with low surface energy, suitable for coatings, non-stick surfaces, and other specialized applications. nih.govacs.org

Chemical Transformations and Derivatization Strategies for 1,7 Octanediol

Directed Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups with different reactivities—a primary at the C1 position and a secondary at the C7 position—enables selective chemical modifications. Strategic manipulation of reaction conditions allows for controlled functionalization, leading to a variety of valuable intermediates.

Esterification is a fundamental transformation for 1,7-octanediol, leading to the formation of mono- or di-esters. These reactions can be controlled to favor one product over the other by manipulating the stoichiometry of the reactants. For instance, reacting this compound with a limited amount of an acylating agent will preferentially yield the monoester at the more reactive primary hydroxyl group.

A patented method for producing this compound itself proceeds through the formation of a lower aliphatic carboxylic acid ester of this compound from 7-octen-1-ol (B81980), which is subsequently hydrolyzed. google.com This process underscores the feasibility of forming esters at the 1,7-diol moiety. google.com The resulting esters can be isolated through methods like distillation after neutralizing the acid catalyst. google.com

The esterification of diols like this compound is crucial in polymer chemistry. The related compound, 1,8-octanediol (B150283), is a common monomer used in the synthesis of polyesters and polyurethanes. wikipedia.orgguidechem.com This process typically involves polycondensation with a dicarboxylic acid or its derivative. Similarly, this compound can be used to create polymers with specific properties, leveraging the different reactivity of its primary and secondary alcohol groups.

Table 1: Examples of Esterification Reactions This table is illustrative and based on general principles of alcohol reactivity.

| Acylating Agent | Expected Major Product (1:1 ratio) | Expected Product (Excess Acylating Agent) |

|---|---|---|

| Acetic Anhydride | 1-Acetoxy-7-octanol | 1,7-Diacetoxyoctane |

| Benzoyl Chloride | 1-Benzoyloxy-7-octanol | 1,7-Dibenzoyloxyoctane |

The selective oxidation of this compound's two hydroxyl groups presents an opportunity to synthesize a range of valuable keto and carboxylic acid derivatives. Due to the different nature of the alcohol groups, oxidation can be directed to yield specific products.

Oxidation of the secondary alcohol at the C7 position yields a ketone, specifically 7-hydroxyoctan-1-one .

Oxidation of the primary alcohol at the C1 position produces an aldehyde, 7-hydroxyoctanal , which can be further oxidized to a carboxylic acid, 7-hydroxyoctanoic acid .

Exhaustive oxidation of both groups can lead to the formation of 7-oxooctanoic acid or octane-1,7-dione .

Various oxidizing agents and catalytic systems are available to achieve these transformations. organic-chemistry.org For instance, milder reagents under controlled conditions can favor the formation of ketones from secondary alcohols, while stronger oxidants are needed to convert primary alcohols to carboxylic acids. organic-chemistry.orgorganic-chemistry.orgrsc.org The use of TEMPO-catalyzed systems, for example, is known for the selective oxidation of primary alcohols. organic-chemistry.org Iron-catalyzed aerobic oxidation in water has also been shown to be effective for converting alcohols to carboxylic acids. rsc.org The oxidation of vicinal diols (1,2-diols) to α-hydroxy ketones has been studied extensively, and while this compound is not a vicinal diol, the principles of controlling oxidation selectivity are relevant. nih.govresearchgate.netresearchgate.net

Table 2: Potential Products from Selective Oxidation of this compound

| Reagent/System | Target Functional Group | Potential Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Secondary Alcohol -> Ketone | 7-Hydroxyoctan-1-one |

| TEMPO/NaOCl | Primary Alcohol -> Aldehyde | 7-Hydroxyoctanal |

| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol -> Carboxylic Acid | 7-Hydroxyoctanoic acid |

While this compound is an alcohol and thus already in a reduced state, its derivatives, such as the keto- and carboxylic acid compounds discussed above, can undergo reduction reactions to regenerate the alcohol or create new functionalities.

Nucleophilic substitution at the carbon atoms bearing the hydroxyl groups is a powerful tool for introducing a wide variety of functional groups. uci.eduyoutube.com However, the hydroxyl group is a poor leaving group. libretexts.org Therefore, a two-step process is typically required:

Activation of the Hydroxyl Group: The OH group is first converted into a good leaving group, such as a tosylate, mesylate, or halide. This is often achieved by reacting the diol with tosyl chloride or mesyl chloride in the presence of a base. ntu.ac.uk

Nucleophilic Attack: The activated intermediate is then reacted with a nucleophile (e.g., azide, cyanide, thiolate), which displaces the leaving group. youtube.com

Given the different steric environments of the primary and secondary positions, selective activation and substitution can be achieved. The primary hydroxyl group is generally more susceptible to these reactions than the more sterically hindered secondary hydroxyl group. uci.edu

Table 3: Illustrative Nucleophilic Substitution Strategies

| Activation Reagent | Nucleophile (Nu⁻) | Potential Product (Substitution at C1) |

|---|---|---|

| Tosyl Chloride (TsCl) | Azide (N₃⁻) | 1-Azido-7-octanol |

| Phosphorus Tribromide (PBr₃) | Cyanide (CN⁻) | 8-Hydroxyoctanenitrile |

Synthesis of Specialty Derivatives

The unique linear C8 backbone and bifunctionality of this compound make it a valuable precursor for the synthesis of specialty chemicals, including surfactants, antimicrobial agents, and complex natural products like pheromones.

Cationic surfactants typically consist of a hydrophobic alkyl chain and a positively charged hydrophilic headgroup, often a quaternary ammonium (B1175870) salt. neutronco.com Diols can serve as the foundational structure for these molecules. A synthetic approach could involve the selective modification of this compound, such as converting the hydroxyl groups to halides, followed by quaternization with a tertiary amine. nih.govnih.gov The resulting molecule could be a "gemini" or bolaform surfactant with two hydrophilic heads separated by the octyl spacer.

Alkanediols, including isomers of octanediol, are known to possess antimicrobial properties. For example, 1,2-octanediol (B41855) exhibits activity against various bacteria and fungi. koreascience.kr This activity is often attributed to their ability to disrupt the lipid bilayer of microbial cell membranes. By derivatizing this compound, for instance by introducing a galactose moiety to form a galactoside, it may be possible to modulate this antimicrobial activity while potentially reducing cytotoxicity, as has been demonstrated with 1,2-octanediol galactoside. koreascience.kr Other modifications, such as creating organodiselenide derivatives, have also been explored for generating potent antimicrobial agents. nih.gov

This compound is a valuable starting material for the synthesis of certain insect pheromones. A key example is its use as a raw material in the production of the queen bee pheromone, (E)-9-oxo-2-decenoic acid. google.com This highlights the utility of the C8 backbone of this compound in constructing more complex, biologically active molecules. Similarly, the related 1,8-octanediol dihexanoate has been identified as a pheromone that attracts male click beetles. wikipedia.org

The term 2,3-octanediol (B1616776) represents another class of complex natural products. While a direct synthetic conversion from this compound to 2,3-octanediol would involve a complex skeletal rearrangement, the use of various diol isomers as starting points in natural product synthesis is a common strategy. The specific functional group placement in this compound makes it a tailored building block for syntheses where this particular spacing of hydroxyl groups is required to build a larger target molecule.

Computational and Theoretical Chemistry Applied to Octanediol Systems

Quantum Chemical Studies on Reaction Mechanisms and Energetics (e.g., DFT for Octanediol Routes)

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating the mechanisms and energetics of chemical reactions. These computational tools allow for the detailed study of reaction pathways, transition states, and intermediate structures, providing a molecular-level understanding of how reactions proceed.

Reaction Pathway Analysis: The synthesis of 1,7-octanediol can be achieved through various chemical routes, such as the hydrolysis of a corresponding ester or the hydration of an alkene like 7-octen-1-ol (B81980). DFT calculations can model these transformations to determine the most energetically favorable pathways. For instance, in the conversion of a precursor to a diol, DFT can be used to calculate the activation energies for each step, helping to identify the rate-determining step and optimize reaction conditions. researchgate.net

Computational studies on analogous diol systems have demonstrated the power of DFT in this area. For example, DFT has been employed to investigate the mechanism of deoxydehydration of cyclic diols, revealing stepwise C-O bond cleavage pathways and the role of different electronic states (singlet vs. triplet) of the catalyst. chemrxiv.org Such analyses for this compound synthesis could provide crucial insights into catalyst design and reaction efficiency.

Energetics and Intermediate Stability: DFT calculations provide precise information about the thermodynamics of a reaction. The relative energies of reactants, intermediates, transition states, and products can be computed to construct a detailed potential energy surface. This information is vital for understanding reaction selectivity and predicting product distributions. In the context of diol synthesis, DFT can clarify the stability of proposed intermediates, such as gem-diol species that may form on catalyst surfaces. researchgate.net Furthermore, DFT can be used to study the influence of solvent and hydrogen bonding on the stability of reactants and intermediates, which is particularly relevant for diols where hydroxyl groups can form strong hydrogen bonds. rsc.org

The table below presents hypothetical relative free energy data for a proposed reaction pathway for the formation of this compound, illustrating the type of information that can be obtained from DFT calculations.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactant | 7-Octen-1-ol + H₂O | 0.0 | C=C: 1.34 |

| Transition State 1 | [Alkene-Catalyst-H₂O]‡ | +25.4 | C-O forming: 2.10 |

| Intermediate | Carbocation intermediate | +12.1 | C-OH₂: 1.55 |

| Transition State 2 | [Deprotonation]‡ | +18.5 | O-H forming: 1.85 |

| Product | This compound | -5.2 | C-O: 1.43 |

| Note: This data is illustrative and based on typical values for similar reactions. |

These theoretical insights can guide experimental efforts by predicting the most promising synthetic routes and identifying potential side reactions, ultimately accelerating the development of efficient and selective methods for producing this compound. rsc.org

Molecular Dynamics Simulations of Polymer Systems Containing Octanediol Units

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the structure-property relationships in polymers. By incorporating this compound as a monomer unit into polymers like polyesters or polyurethanes, its long, flexible aliphatic chain can significantly influence the material's macroscopic properties. MD simulations can predict these properties by modeling the polymer at the atomic level. nih.gov

Predicting Thermomechanical Properties: MD simulations can be used to predict key mechanical and thermal properties of polymers containing octanediol units. By simulating the response of a polymer model to applied stress or temperature changes, properties such as Young's modulus, shear modulus, and the glass transition temperature (Tg) can be calculated. researchgate.netnih.gov For instance, simulations of polyurethanes have shown that the choice of diol can significantly affect the conformation of macromolecules and their thermal behavior. nih.gov The flexible nature of the eight-carbon chain in this compound would be expected to lower the Tg and increase the flexibility of the resulting polymer compared to shorter-chain diols. Studies on polyesters made with the similar 1,8-octanediol (B150283) have shown that these long-chain diols are crucial for creating soft, elastomeric materials suitable for applications like tissue engineering. nih.govnih.govmdpi.com

The following table shows representative data that could be generated from MD simulations to compare polymers made with different diols.

| Polymer System | Diol Monomer | Simulated Density (g/cm³) | Simulated Glass Transition Temp. (Tg) (K) | Simulated Young's Modulus (GPa) |

| Polyurethane A | 1,4-Butanediol | 1.21 | 350 | 1.5 |

| Polyurethane B | This compound | 1.15 | 295 | 0.8 |

| Polyester (B1180765) C | 1,4-Butanediol | 1.25 | 320 | 2.1 |

| Polyester D | 1,8-Octanediol | 1.18 | 270 | 0.5 |

| Note: This data is illustrative, based on general trends observed in polymer simulations. udel.edupurdue.edu |

MD simulations provide a powerful bottom-up approach to designing polymers with tailored properties, enabling the virtual screening of different diol monomers like this compound before undertaking costly and time-consuming experimental synthesis. nasa.govnih.gov

Finite Element Method (FEM) in Performance Prediction for Octanediol-Based Composites

The Finite Element Method (FEM) is a numerical technique used for solving problems in engineering and mathematical physics. It is particularly effective for predicting the mechanical performance of complex structures, including composite materials. For composites that utilize a polymer matrix derived from this compound, FEM can be a critical tool for design and analysis.

Multi-Scale Modeling: A powerful approach is to link different computational methods in a multi-scale model. For instance, the mechanical properties of the this compound-based polymer can first be predicted using MD simulations (as described in section 5.2). These predicted properties (e.g., elastic modulus, Poisson's ratio) can then be used as inputs for a macroscopic FEM model of the entire composite part. This integrated computational approach allows for the design of materials from the molecular level up to the final component, enabling a more accurate prediction of performance and reducing the need for extensive physical prototyping and testing.

Emerging Research and Future Outlook for this compound: A Survey of Tomorrow's Applications

As a versatile linear diol, this compound is attracting growing interest for its potential role in the development of advanced and sustainable technologies. Researchers are actively exploring novel synthetic methodologies, its incorporation into high-performance materials, and its application in the biomedical field. This article delves into the emerging research directions and future prospects for this compound, highlighting key advancements at the intersection of chemistry, materials science, and biotechnology.

Q & A

Basic: What are the critical physical and chemical properties of 1,7-Octanediol relevant to experimental design?

This compound (CAS not explicitly listed in evidence; see structural analogs in ) is a diol with applications in polymer synthesis and organic chemistry. Key properties include:

- Melting Point : Analogous compounds like 1,8-Octanediol exhibit melting points between 50–70°C , suggesting similar thermal behavior.

- Solubility : Structural analogs (e.g., 1,2-Octanediol) are solids with limited water solubility but miscibility in alcohols and hydrocarbons .

- Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) but may react with strong oxidizers .

Methodological Note : When designing experiments, verify purity via gas chromatography (GC) or HPLC, referencing protocols for octyldodecanol analysis .

Basic: How should this compound be safely handled in laboratory settings?

Safety protocols align with structurally similar diols (e.g., 1,2-Octanediol):

- PPE : Wear nitrile gloves, EN166-certified goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid vapor inhalation; ensure eyewash stations and safety showers are accessible .

- Spill Management : Collect spills using non-reactive materials (e.g., sand) and dispose per local regulations .

Advanced Consideration : For large-scale synthesis, implement electrostatic grounding to mitigate ignition risks, as seen with 1,7-Octadiene .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Discrepancies in physicochemical data may arise from impurities or polymorphic forms. To address this:

Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate formation .

Solvent Screening : Test solubility in graded methanol/water mixtures, as done for 1,8-Octanediol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.